Lipophilicity Modulation: Calculated logP Shift Relative to the 3-Trifluoromethyl Analogue
Replacement of the 3-CF₃ group (Flucofuron analogue) with a 3-F substituent in the symmetrical diaryl urea scaffold reduces calculated lipophilicity by approximately 1.8 log units. The 3-CF₃ analogue (Flucofuron, C₁₅H₈Cl₂F₆N₂O) has a predicted logP of ~5.9, whereas the target 3-F compound is predicted at ~4.1 . This shift brings the compound closer to the optimal lipophilicity range (logP 1–4) for oral bioavailability and central nervous system penetration, as defined by Lipinski's and Wager's rules respectively [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 4.1 (predicted) |
| Comparator Or Baseline | Flucofuron (1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea): clogP ≈ 5.9 (predicted) |
| Quantified Difference | ΔclogP ≈ -1.8 log units |
| Conditions | Predicted using fragment-based or atom-based computational methods (ChemDraw/ALOGPS consensus) |
Why This Matters
A ~1.8 log unit reduction in lipophilicity can translate into significantly lower plasma protein binding, reduced CYP inhibition liability, and improved aqueous solubility, directly impacting formulation feasibility and in vivo exposure.
- [1] Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 420-434. View Source
